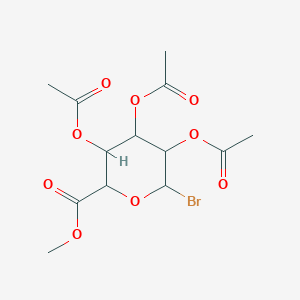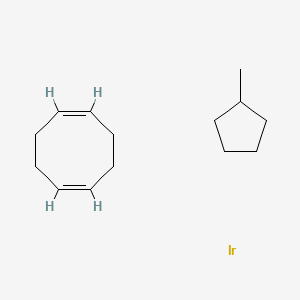
Palmitoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl is a term often used to describe the this compound group, which is derived from palmitic acid, a common saturated fatty acid. Palmitoylation refers to the covalent attachment of this fatty acid to proteins, typically at cysteine residues, through a thioester linkage. This modification plays a crucial role in enhancing the hydrophobicity of proteins, thereby promoting their association with cellular membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoyl chloride, a key reagent for palmitoylation, can be synthesized through several methods:
Phosphorus Trichloride or Phosphorus Pentachloride Reaction Method: This method involves the reaction of palmitic acid with phosphorus trichloride or phosphorus pentachloride.
Solvent Reaction Method: This method uses solvents and thionyl chloride to convert palmitic acid to this compound chloride.
Palmitic Acid Frit Reaction Method: This method avoids using solvents by employing excessive thionyl chloride as a solvent.
Industrial Production Methods
Industrial production of this compound chloride typically involves the palmitic acid frit reaction method due to its higher yield and efficiency. This method is more suitable for large-scale production as it minimizes the use of solvents and allows for the recycling of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl groups undergo various chemical reactions, including:
Oxidation: this compound groups can be oxidized to form palmitic acid.
Reduction: Reduction of this compound groups can yield palmitic alcohol.
Substitution: Palmitoylation involves the substitution of hydrogen atoms in proteins with this compound groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palmitoylation is typically catalyzed by palmitoyltransferases, which facilitate the attachment of this compound groups to proteins.
Major Products
Oxidation: Palmitic acid.
Reduction: Palmitic alcohol.
Substitution: Palmitoylated proteins, which exhibit enhanced membrane association and stability.
Wissenschaftliche Forschungsanwendungen
Palmitoyl groups have diverse applications in scientific research:
Chemistry: Palmitoylation is used to study protein-lipid interactions and membrane dynamics.
Medicine: Palmitoylated proteins are involved in various diseases, including cancer and neurological disorders.
Industry: This compound derivatives are used in cosmetics for their skin-conditioning properties.
Wirkmechanismus
Palmitoylation enhances the hydrophobicity of proteins, promoting their association with cellular membranes. This modification is reversible, allowing dynamic regulation of protein function. Palmitoyltransferases catalyze the attachment of palmitoyl groups to cysteine residues, while acyl-protein thioesterases remove them . This reversible process modulates protein localization, stability, and interactions, impacting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristoyl: Derived from myristic acid, myristoylation also enhances protein hydrophobicity but is typically irreversible.
Prenyl: Derived from isoprenoid lipids, prenylation targets proteins to membranes but involves different enzymes and pathways.
Uniqueness of Palmitoyl
This compound groups are unique due to their reversible nature, allowing dynamic regulation of protein function. This reversibility distinguishes palmitoylation from other lipid modifications, making it a versatile tool for cellular regulation .
Eigenschaften
Molekularformel |
C19H38NaO7P |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
sodium;(3-hexadecanoyloxy-2-hydroxypropyl) hydrogen phosphate |
InChI |
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
NWOPIWLNGYLZCJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)

![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)



![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
